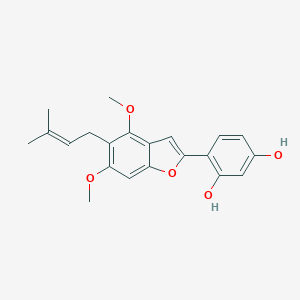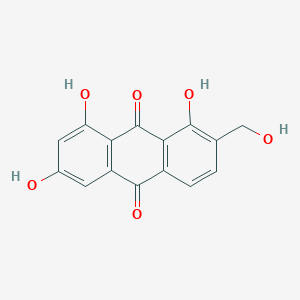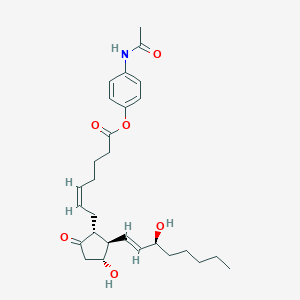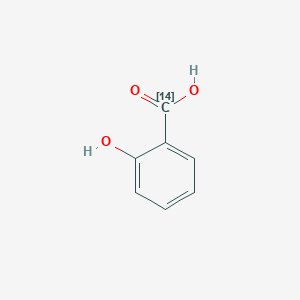
2,3-Dimethyl-4-(trifluoromethylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3-Dimethyl-4-(trifluoromethylthio)phenol” is a chemical compound with the molecular formula C9H9F3OS . It is used in the preparation of phenylamino derivative, which is an important intermediate in the synthesis of toltrazuril .
Synthesis Analysis
The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter .Molecular Structure Analysis
The molecular structure of “2,3-Dimethyl-4-(trifluoromethylthio)phenol” consists of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 1 sulfur atom, and 1 oxygen atom .Chemical Reactions Analysis
The functionalization of phenols was exclusively para-selective; phenols unsubstituted in both the ortho- and para positions solely gave the para-substituted SCF3-products in all cases . Some additional transformations of 4-(trifluoromethylthio)phenol with NBS, NIS, HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide were performed giving bromo-, iodo-, nitro- and benzyl substituted products .Physical And Chemical Properties Analysis
The boiling point of “2,3-Dimethyl-4-(trifluoromethylthio)phenol” is 120-123 °C (Press: 16 Torr), and its density is predicted to be 1.34±0.1 g/cm3 . The pKa is predicted to be 9.06±0.23 .Wissenschaftliche Forschungsanwendungen
Acid-Promoted Direct Electrophilic Trifluoromethylthiolation of Phenols
One application involves the acid-promoted electrophilic trifluoromethylthiolation of phenols, leading to para-selective SCF3-products. This process allows for the functionalization of phenols, including biologically interesting SCF3-analogues of estrone and estradiol, demonstrating the compound's utility in synthesizing modified biological molecules and potential drugs (Jereb & Gosak, 2015).
Copper(I)-Catalyzed Tandem Transformation for Synthesis
Another study reported the facile synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation, employing C-S coupling/C-H functionalization. This method highlights the versatility of phenol derivatives in creating complex organic structures, underlining the importance of phenols in synthetic organic chemistry (Xu et al., 2010).
Benzylic C-H Trifluoromethylation
Phenol derivatives also play a crucial role in the benzylic C-H trifluoromethylation process, where the para position of the hydroxyl group in phenol derivatives is selectively substituted with a CF3 group. This method showcases the utility of phenol derivatives in modifying chemical structures to enhance biological activity or physical properties (Egami et al., 2015).
Novel Polymeric Applications
In the development of novel polymers, a study introduced a trifunctional ammonium moiety to poly(2,6-dimethyl-1,4-phenylene oxide) for use in alkaline anion exchange membranes. This application demonstrates the potential of modified phenols in creating advanced materials for energy conversion and storage technologies (Li et al., 2014).
Copper-Assisted Oxidative Trifluoromethylthiolation
Further highlighting the compound's role in organic synthesis, a study investigated the copper-assisted oxidative trifluoromethylthiolation of 2,3-allenoic acids. This reaction pathway elucidates the compound's significance in introducing fluorine-containing functional groups into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals (Pan et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that the compound is used in the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols .
Mode of Action
The compound is used in the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols . This process is accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter . The functionalization is exclusively para-selective .
Eigenschaften
IUPAC Name |
2,3-dimethyl-4-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-5-6(2)8(4-3-7(5)13)14-9(10,11)12/h3-4,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSUDEIARBMXTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)SC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563806 |
Source


|
| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-(trifluoromethylthio)phenol | |
CAS RN |
129644-70-8 |
Source


|
| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)